Cas no 2229377-32-4 (tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate)

Tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate is a specialized carbamate-protected amine compound featuring a cyclohexyl backbone and a difluoropropylamine side chain. Its key advantages include structural versatility for use in medicinal chemistry and peptide synthesis, where the tert-butyloxycarbonyl (Boc) group provides selective protection for the amine functionality. The presence of difluoromethyl groups enhances metabolic stability and bioavailability, making it valuable in the design of protease inhibitors and other bioactive molecules. The compound's well-defined stereochemistry and high purity further support its utility in precision organic synthesis and pharmaceutical research applications.
tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate structure
2229377-32-4 structure
商品名:tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate
CAS番号:2229377-32-4
MF:C14H26F2N2O2
メガワット:292.365251064301
CID:6302063
PubChem ID:165622350

tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate
    • EN300-1884064
    • 2229377-32-4
    • tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
    • インチ: 1S/C14H26F2N2O2/c1-12(2,3)20-11(19)18-13(7-5-4-6-8-13)9-14(15,16)10-17/h4-10,17H2,1-3H3,(H,18,19)
    • InChIKey: PPFYFGYEJOURGY-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)(CC1(CCCCC1)NC(=O)OC(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 292.19623440g/mol
  • どういたいしつりょう: 292.19623440g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1884064-0.05g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
0.05g
$1188.0 2023-09-18
Enamine
EN300-1884064-2.5g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
2.5g
$2771.0 2023-09-18
Enamine
EN300-1884064-0.25g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
0.25g
$1300.0 2023-09-18
Enamine
EN300-1884064-0.1g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
0.1g
$1244.0 2023-09-18
Enamine
EN300-1884064-5g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
5g
$4102.0 2023-09-18
Enamine
EN300-1884064-10g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
10g
$6082.0 2023-09-18
Enamine
EN300-1884064-1g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
1g
$1414.0 2023-09-18
Enamine
EN300-1884064-0.5g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
0.5g
$1357.0 2023-09-18
Enamine
EN300-1884064-5.0g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
5g
$4102.0 2023-06-03
Enamine
EN300-1884064-1.0g
tert-butyl N-[1-(3-amino-2,2-difluoropropyl)cyclohexyl]carbamate
2229377-32-4
1g
$1414.0 2023-06-03

tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate 関連文献

tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamateに関する追加情報

tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate: A Comprehensive Overview

tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate (CAS No. 2229377-32-4) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound, often referred to as tert-butyl carbamate derivative, is characterized by its cyclohexane ring and the presence of a tert-butyl group, which contributes to its stability and reactivity. The compound's structure also includes a 3-amino-2,2-difluoropropyl group, which adds complexity to its chemical properties and potential applications.

Recent studies have highlighted the importance of tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate in drug discovery and development. Researchers have explored its role as a potential precursor in the synthesis of bioactive molecules, particularly in the field of antiviral agents and anticancer drugs. The compound's ability to form stable bonds with other molecules makes it a valuable intermediate in organic synthesis.

The synthesis of tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate involves a multi-step process that requires precise control over reaction conditions. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis pathway, reducing production costs and improving yield. For instance, the use of transition metal catalysts has been shown to enhance the efficiency of key steps in the synthesis process.

In terms of physical properties, tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate exhibits a melting point of approximately 150°C and a boiling point around 400°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating moderate stability under typical storage conditions.

The biological activity of tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate has been a focal point of recent research. Studies conducted on animal models have demonstrated its potential as an antimicrobial agent, particularly against gram-positive bacteria. Additionally, preliminary tests suggest that the compound may possess anti-inflammatory properties, making it a promising candidate for further investigation in the field of pharmacology.

One of the most significant breakthroughs involving this compound is its application in the development of targeted drug delivery systems. Researchers have explored the use of tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate as a carrier molecule for delivering therapeutic agents to specific tissues or cells. This approach has shown potential in improving drug efficacy while minimizing side effects.

From an environmental perspective, the degradation pathways of tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate have been studied to assess its impact on ecosystems. Results indicate that the compound undergoes biodegradation under aerobic conditions, with microbial activity playing a key role in its breakdown. However, further research is needed to fully understand its long-term environmental effects.

In conclusion, tert-butyl N-1-(3-amino-2,2-difluoroprop

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